4-Amino-5-fluoro-3-methoxypyridine-2-carboxylicacidhydrochloride
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Overview
Description
4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorine source is introduced into the pyridine ring . The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from commercially available pyridine derivatives. The process may include steps such as halogenation, methoxylation, and amination, followed by purification and crystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can yield various substituted pyridine derivatives .
Scientific Research Applications
4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methoxypyridine-2-carboxylic acid
- 5-Fluoro-3-methoxypyridine-2-carboxylic acid
- 4-Amino-5-chloro-3-methoxypyridine-2-carboxylic acid
Uniqueness
4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride is unique due to the presence of both the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and binding affinity to specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
2731010-93-6 |
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Molecular Formula |
C7H8ClFN2O3 |
Molecular Weight |
222.60 g/mol |
IUPAC Name |
4-amino-5-fluoro-3-methoxypyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7FN2O3.ClH/c1-13-6-4(9)3(8)2-10-5(6)7(11)12;/h2H,1H3,(H2,9,10)(H,11,12);1H |
InChI Key |
PUIDRCDTLBEKKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1C(=O)O)F)N.Cl |
Origin of Product |
United States |
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